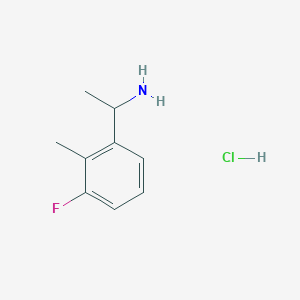

1-(3-Fluoro-2-methylphenyl)ethanamine;hydrochloride

CAS No.:

Cat. No.: VC16491638

Molecular Formula: C9H13ClFN

Molecular Weight: 189.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13ClFN |

|---|---|

| Molecular Weight | 189.66 g/mol |

| IUPAC Name | 1-(3-fluoro-2-methylphenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H12FN.ClH/c1-6-8(7(2)11)4-3-5-9(6)10;/h3-5,7H,11H2,1-2H3;1H |

| Standard InChI Key | WVEQNNWSAFCZKG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=C1F)C(C)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride consists of a benzene ring substituted with a fluorine atom at the meta-position (C3) and a methyl group at the ortho-position (C2). The ethanamine moiety is attached to the aromatic ring, with the amine group protonated to form the hydrochloride salt. Its molecular formula is C₉H₁₃ClFN, and its molecular weight is 189.66 g/mol .

The stereochemistry of the compound is critical, as enantiomers like the (R)- and (S)-forms exhibit distinct biological activities. For example, the (R)-enantiomer of a structurally similar compound, (R)-1-(2-fluoro-3-methylphenyl)ethanamine hydrochloride, has been documented with specific receptor-binding properties .

Structural Descriptors

The fluorine atom’s electronegativity and the methyl group’s steric effects influence the compound’s electronic distribution and reactivity. These features are pivotal in modulating interactions with biological targets, such as neurotransmitter receptors .

Physicochemical Properties

Physical Constants

The hydrochloride salt’s solubility in aqueous media contrasts with the base compound’s limited solubility, a characteristic critical for pharmacological applications .

Spectroscopic and Chromatographic Data

The compound’s low vapor pressure suggests limited volatility, favoring its stability under standard laboratory conditions.

Synthesis and Purification

Purification Techniques

-

Recrystallization: From ethanol/water mixtures to isolate the hydrochloride salt.

-

Column Chromatography: Utilizing silica gel and polar eluents to separate enantiomers .

Applications and Biological Relevance

Chemical Intermediate

The compound serves as a precursor in synthesizing fluorinated analogs of bioactive molecules. For example, its ethylamine group can undergo further functionalization to produce derivatives with tailored receptor interactions .

Comparative Analysis with Analogues

| Compound | Molecular Formula | Distinct Feature |

|---|---|---|

| (S)-1-(5-Fluoro-2-methylphenyl)ethanamine HCl | C₉H₁₃ClFN | Fluorine at para-position |

| (R)-1-(2-Fluoro-3-methylphenyl)ethanamine HCl | C₉H₁₃ClFN | Fluorine at ortho-position |

The position of fluorine and stereochemistry significantly alter receptor binding and pharmacokinetics, underscoring the importance of structural precision .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume